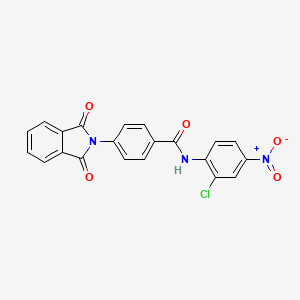

N-(2-chloro-4-nitrophenyl)-4-(1,3-dioxoisoindolin-2-yl)benzamide

Description

Properties

IUPAC Name |

N-(2-chloro-4-nitrophenyl)-4-(1,3-dioxoisoindol-2-yl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H12ClN3O5/c22-17-11-14(25(29)30)9-10-18(17)23-19(26)12-5-7-13(8-6-12)24-20(27)15-3-1-2-4-16(15)21(24)28/h1-11H,(H,23,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GIXBAQGUALLEJY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(C2=O)C3=CC=C(C=C3)C(=O)NC4=C(C=C(C=C4)[N+](=O)[O-])Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H12ClN3O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

421.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-chloro-4-nitrophenyl)-4-(1,3-dioxoisoindolin-2-yl)benzamide typically involves multi-step organic reactions. A common synthetic route might include:

Nitration: Introduction of a nitro group to a chlorobenzene derivative.

Amidation: Formation of the benzamide core by reacting the nitro-chlorobenzene with an appropriate amine.

Cyclization: Formation of the dioxoisoindolinyl group through cyclization reactions.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include:

- Use of catalysts to accelerate reactions.

- Control of temperature and pressure to favor desired reaction pathways.

- Purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-chloro-4-nitrophenyl)-4-(1,3-dioxoisoindolin-2-yl)benzamide can undergo various chemical reactions, including:

Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.

Oxidation: The compound can be oxidized to introduce additional functional groups.

Common Reagents and Conditions

Reducing Agents: Hydrogen gas, palladium on carbon (Pd/C), or sodium borohydride (NaBH4).

Substitution Reagents: Nucleophiles such as amines, thiols, or alkoxides.

Oxidizing Agents: Potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products

Reduction: Formation of an amine derivative.

Substitution: Formation of various substituted benzamides.

Oxidation: Formation of oxidized derivatives with additional functional groups.

Scientific Research Applications

N-(2-chloro-4-nitrophenyl)-4-(1,3-dioxoisoindolin-2-yl)benzamide is a complex organic compound featuring a benzamide core, a nitrophenyl substituent, and an isoindoline moiety. The presence of chloro and nitro groups on the phenyl ring enhances its chemical reactivity and potential biological activity. It belongs to the phthalimide derivatives, known for their diverse applications in medicinal chemistry.

Key Properties

Applications

- Inhibitor of Enzymes: this compound shows promise as an enzyme inhibitor because its structural components allow it to interact effectively with biological targets. It can form hydrogen bonds and hydrophobic interactions with amino acid residues in enzyme active sites, which is essential for its inhibitory effects, and can be analyzed through molecular docking studies and kinetic assays.

- Medicinal Chemistry: Phthalimide derivatives, which include this compound, have diverse applications in medicinal chemistry.

- Insecticidal Properties: Derivatives of phthalimide compounds have been evaluated for their insecticidal properties and other pharmacological activities. Modifications in the nitrophenyl group can significantly influence the inhibitory potency against specific enzymes.

- Drug Development and Agricultural Applications: this compound's unique structure, with its combination of electron-withdrawing groups (chlorine and nitro), enhances its reactivity and biological activity compared to similar compounds. This makes it a valuable candidate for further research.

Interaction Studies

- This compound can establish hydrogen bonds and hydrophobic interactions with amino acid residues within enzyme active sites.

- These interactions are essential for its inhibitory effects on target enzymes and can be analyzed through molecular docking studies and kinetic assays.

Structural Similarities

Several compounds share structural similarities with this compound:

- 4-(1,3-dioxoisoindolin-2-yl)-N-(pyridin-3-yl)benzamide: Contains a pyridine ring instead of a nitrophenyl group, leading to different electronic properties due to the nitrogen in the ring.

- N-(4-fluorophenyl)-4-(1,3-dioxoisoindolin-2-yl)benzamide: Features a fluorine substitution on the phenyl ring, which enhances lipophilicity and may alter biological activity.

- N-(pyridin-4-yl)-4-(1,3-dioxoisoindolin-2-yl)benzamide: Has a pyridine at position 4 instead of chloronitrophenyl, resulting in altered binding interactions due to different substituents.

Mechanism of Action

The mechanism of action of N-(2-chloro-4-nitrophenyl)-4-(1,3-dioxoisoindolin-2-yl)benzamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity, binding to receptor sites, or interference with cellular processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table compares the target compound with key analogues, emphasizing substituent effects on properties and bioactivity:

Key Observations

For example, 4f demonstrated anticholinesterase activity, critical for Alzheimer’s disease treatment . Chloro Substituents: The 2-chloro group in the target compound and 4c may increase lipophilicity, enhancing membrane permeability. 4c showed potent insecticidal activity (LD₅₀: 1.02 μg/fly), outperforming 4a (LD₅₀: 1.91 μg/fly) . Electron-Donating Groups (EDGs): Compound 35 (dimethyl substituents) exhibited superior antiepileptic latency (780.8 s) compared to other EDG-containing derivatives, suggesting steric and electronic optimization for CNS targets .

Synthetic Yield and Practicality

- Derivatives with halogen substituents (e.g., 4c, 4f) typically achieve higher yields (75–85%) compared to trifluoromethylated analogues (70–77%) . This trend aligns with the stability of intermediates during phthalimide formation.

Physicochemical Properties

- Melting Points: Nitro-substituted derivatives (e.g., 4f, 261.0–261.7°C) generally have higher melting points than chloro or methyl analogues due to stronger intermolecular dipole interactions .

- Solubility: The nitro group may reduce aqueous solubility, necessitating formulation adjustments for pharmaceutical use.

Biological Applications Insecticidal Activity: Chloro and trifluoromethylthio groups (e.g., 4c, 4g) enhance insecticidal potency, likely via interference with insect neuronal ion channels . Anticancer Potential: Phthalimide derivatives with indolin-2-one scaffolds (e.g., compounds 12a,b in ) inhibit VEGFR-2, suggesting the target compound’s nitro group could be explored for similar pathways .

Biological Activity

N-(2-chloro-4-nitrophenyl)-4-(1,3-dioxoisoindolin-2-yl)benzamide is a complex organic compound that has garnered attention for its potential biological activities and applications in medicinal chemistry. This article explores the compound's biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

Structural Characteristics

The compound features a benzamide core , a nitrophenyl substituent , and an isoindoline moiety . The presence of electron-withdrawing groups such as chlorine and nitro enhances its reactivity and biological activity compared to similar compounds. This unique structure allows it to interact effectively with various biological targets, making it a candidate for further research in drug development and agricultural applications.

Research indicates that this compound acts primarily as an enzyme inhibitor . Its structural components enable it to bind to specific enzymes, thereby inhibiting their activity. This inhibition can impact various biochemical pathways, particularly those involved in cancer progression and inflammation.

Enzyme Inhibition

The compound has shown promise as an inhibitor of several key enzymes involved in disease processes. For example, modifications in the nitrophenyl group significantly influence its inhibitory potency against specific targets. This characteristic is crucial for developing targeted therapies for diseases such as cancer.

Biological Activity Overview

| Activity Type | Description |

|---|---|

| Anticancer Activity | Exhibits cytotoxic effects on cancer cell lines, including MCF-7 (breast cancer). |

| Enzyme Inhibition | Inhibits various enzymes linked to tumor progression and inflammation. |

| Pharmacological Applications | Potential use in drug development for targeting specific oncogenes. |

Case Studies and Research Findings

- Anticancer Activity : A study evaluated the cytotoxic effects of this compound on MCF-7 cell lines, demonstrating significant inhibition of cell proliferation at varying concentrations. The IC50 values indicated effective cytotoxicity, encouraging further exploration into its potential as an anticancer agent .

- Enzyme Targeting : Research highlighted the compound's ability to inhibit specific enzymes associated with cancer cell survival. For instance, studies on BRD4 inhibitors have shown that compounds with similar structures can effectively suppress c-MYC expression in various tumor types, suggesting a potential mechanism for this compound .

- Toxicity Studies : Preliminary toxicity assessments have been conducted to evaluate the safety profile of this compound. Results indicated low toxicity levels in animal models, supporting its potential for therapeutic use without significant adverse effects .

Q & A

Q. What synthetic routes are commonly employed to prepare N-(2-chloro-4-nitrophenyl)-4-(1,3-dioxoisoindolin-2-yl)benzamide?

- Methodological Answer : The compound is synthesized via amide coupling reactions. For analogs, 4-(1,3-dioxoisoindolin-2-yl)benzoyl chloride is reacted with substituted anilines (e.g., 2-chloro-4-nitroaniline) in dry dichloromethane under nitrogen, using triethylamine as a base. Reaction progress is monitored by TLC, and purification involves recrystallization from ethanol or column chromatography .

- Example Protocol :

- Reagents: 4-(1,3-dioxoisoindolin-2-yl)benzoyl chloride, 2-chloro-4-nitroaniline, triethylamine, dry DCM.

- Conditions: Stir at 0–5°C for 30 minutes, then room temperature for 6–8 hours.

- Yield: Typically 70–80% after recrystallization .

Q. How is the compound characterized to confirm structural integrity?

- Methodological Answer :

- Spectroscopy : ¹H/¹³C NMR (DMSO-d₆ or CDCl₃) confirms amide bond formation and substituent positions. For example, aromatic protons appear at δ 7.5–8.5 ppm, and the nitro group causes deshielding .

- Mass Spectrometry : High-resolution ESI-MS verifies molecular ion peaks (e.g., [M+H]⁺) with <2 ppm error .

- Elemental Analysis : C, H, N values must match theoretical values within ±0.5% .

Q. What preliminary pharmacological screening methods are used for this compound?

- Methodological Answer :

- In vitro assays : Anticonvulsant activity is evaluated via maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests in rodent models. ED₅₀ values are calculated to assess potency .

- Cytotoxicity : MTT assays on human cell lines (e.g., HEK-293) determine IC₅₀ values for safety profiling .

Advanced Research Questions

Q. How can crystallographic data resolve structural ambiguities in analogs of this compound?

- Methodological Answer : Single-crystal X-ray diffraction (SXRD) with SHELX software (e.g., SHELXL for refinement) determines bond angles, torsion angles, and packing interactions. For example, nitro group orientation and amide planarity can be validated. Discrepancies in calculated vs. experimental data (e.g., bond lengths >0.02 Å) indicate potential disorder .

- Example : A related nitrobenzamide analog showed a dihedral angle of 15.2° between the benzamide and nitro-substituted phenyl ring, confirmed via SXRD .

Q. What advanced synthetic strategies improve yield and purity?

- Methodological Answer :

- Microwave-assisted synthesis : Reduces reaction time from hours to minutes (e.g., 20 minutes at 120°C) while maintaining yields >75% .

- Solid-phase synthesis : Immobilizes intermediates on resin to minimize side reactions, achieving >90% purity post-cleavage .

Q. How do substituents on the benzamide core influence biological activity?

- Methodological Answer : Structure-activity relationship (SAR) studies compare analogs with varying electron-withdrawing/donating groups. For example:

- Nitro groups : Enhance anticonvulsant activity but increase cytotoxicity (ED₅₀ = 12 mg/kg in MES vs. 25 mg/kg for chloro-substituted analogs) .

- Trifluoromethyl groups : Improve metabolic stability (t₁/₂ > 4 hours in hepatic microsomes) .

Contradictions and Resolutions

- Synthesis Yields : Microwave methods report higher yields (80–90%) compared to conventional routes (70–80%) . Resolution: Optimize microwave power and solvent polarity.

- Biological Data : Nitro-substituted analogs show potent activity but higher cytotoxicity. Resolution: Introduce prodrug moieties (e.g., ester linkages) to mitigate toxicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.